100-Fold Weaker D2 Dopamine Receptor Binding Compared to Haloperidol, Similar to Clozapine
Zoloperone demonstrates a D2 receptor binding profile that is profoundly weaker than the typical antipsychotic haloperidol and is instead comparable to the prototypical atypical agent clozapine. This key pharmacodynamic feature is a primary determinant of its atypical antipsychotic-like behavioral profile and predicts a lower liability for extrapyramidal side effects commonly associated with potent D2 antagonists [1] [2].
| Evidence Dimension | IC50 for displacement of [3H]spiroperidol from D2 dopamine receptors |
|---|---|
| Target Compound Data | IC50 = 250 nM (Binding assay in rat striatal membranes) [1] |
| Comparator Or Baseline | Haloperidol IC50 = 2.5 nM (Human putamen/nucleus accumbens binding assay) [2]; Clozapine IC50 = 300 nM (same assay) [2] |
| Quantified Difference | Zoloperone's D2 affinity is 100-fold weaker than haloperidol's and is comparable to clozapine's (within 0.83-fold). |
| Conditions | Rat striatal membrane assay [1] and human brain tissue assay [2], both using [3H]spiroperidol as the radioligand. |
Why This Matters
The low D2 affinity, a hallmark of atypical antipsychotics like clozapine, is a critical parameter for researchers selecting a neuroleptic with a mechanistic profile associated with reduced motor side effects in preclinical models.
- [1] BindingDB. Entry ID: 50048799, Monomer ID: BDBM50227900. Zoloperone. IC50: 250 nM for D(1A)/D(1B)/D(2)/D(3)/D(4) dopamine receptor (Rat). Curated by ChEMBL. View Source
- [2] Seeman P, Ulpian C. Neuroleptics have identical potencies in human brain limbic and putamen regions. Eur J Pharmacol. 1983 Oct 14;94(1-2):145-8. View Source
